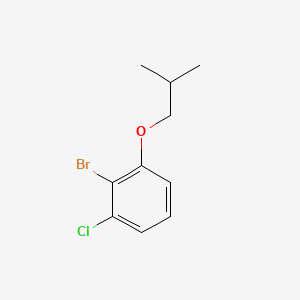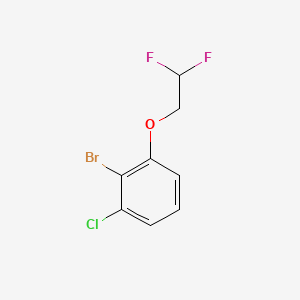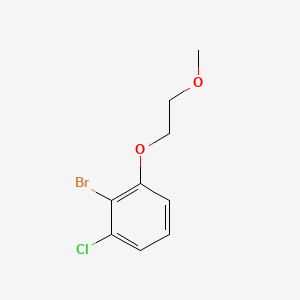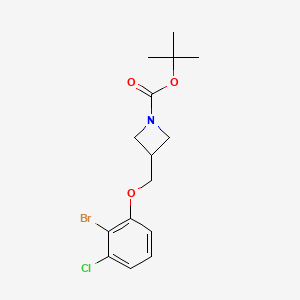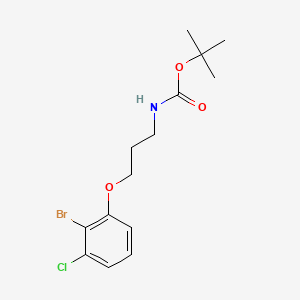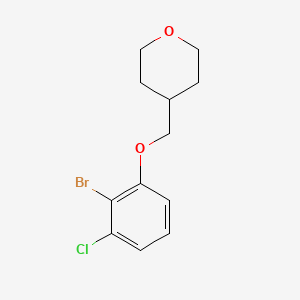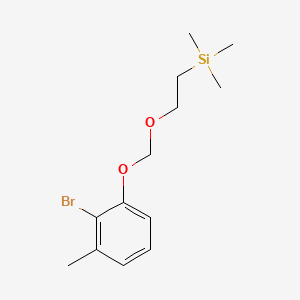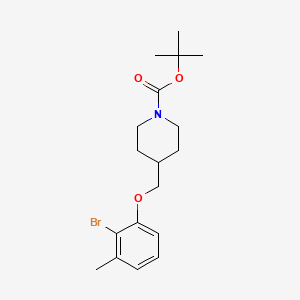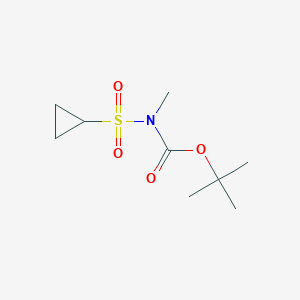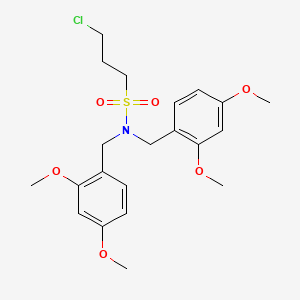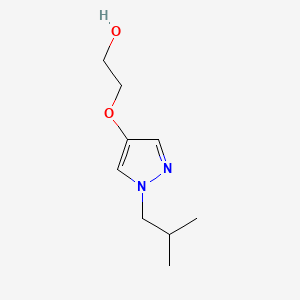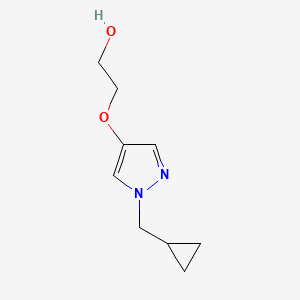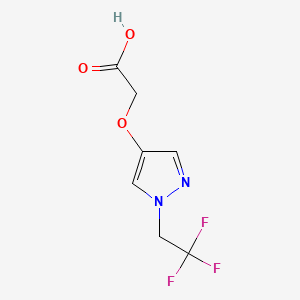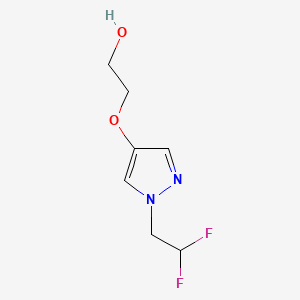
2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol is an organic compound that features a pyrazole ring substituted with a difluoroethyl group and an ethoxy group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoroethyl group imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic difluoroethylation using reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through nucleophilic substitution reactions, where the pyrazole ring is reacted with ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the difluoroethylation step.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoroethyl group can be reduced to form a mono-fluoroethyl or ethyl group.
Substitution: The hydroxyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of mono-fluoroethyl or ethyl derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as fluorinated polymers.
Biological Studies: It can be used as a probe to study the effects of fluorinated groups on biological systems.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and specificity by increasing lipophilicity and metabolic stability. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1H-pyrazole: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
2-(2,2,2-Trifluoroethyl)-1H-pyrazole: Contains an additional fluorine atom, which can further increase lipophilicity and metabolic stability.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds have different functional groups attached to the difluoroethyl group, leading to varied applications and reactivity.
Uniqueness
2-((1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)oxy)ethanol is unique due to the combination of the difluoroethyl group and the ethoxy group attached to the pyrazole ring. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in medicinal chemistry, materials science, and industrial chemistry.
Properties
IUPAC Name |
2-[1-(2,2-difluoroethyl)pyrazol-4-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O2/c8-7(9)5-11-4-6(3-10-11)13-2-1-12/h3-4,7,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOUGFALOWMKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
